Diplacin
Overview
Description
Diplacin is a complex compound with specific synthesis methods and unique molecular characteristics. It has distinct chemical and physical properties, making it a subject of interest in organic chemistry.
Synthesis Analysis
- Synthesis of Diplacin: The synthesis process for compounds similar to Diplacin often involves complex chemical reactions. For example, the synthesis of cyclic tripeptides uses intramolecular Sonogashira coupling or macrolactamization, yielding rigidified peptidic macrocycles (Brink, Rijkers, & Liskamp, 2006).
Molecular Structure Analysis
- Characterization of Molecular Structure: Detailed molecular structure analysis is crucial for understanding the properties of Diplacin. Studies on similar compounds have used NMR spectroscopy for conformational analysis, as in the case of microcin SF608 (Valls, Vallribera, López-Canet, & Bonjoch, 2002).
Chemical Reactions and Properties
- Chemical Reactions: The reactivity of Diplacin can be inferred from studies on similar compounds. For instance, the synthesis of microcin SF608 involved coupling reactions and deprotection steps (Valls et al., 2002).
- Chemical Properties: Chemical properties are often determined by the molecular structure and the types of chemical bonds in the compound. Research on similar compounds provides insights into how molecular structure influences chemical behavior (Nagao, 2002).
Physical Properties Analysis
- Physical Properties: The physical properties of Diplacin, like solubility, melting point, and stability, can be extrapolated from related compounds. For instance, the study on microcapsulated capsaicin using diphase emulsion method revealed improved melting point and thermal stability, showcasing how encapsulation can modify physical properties (Wang, Chen, Xu, Xue, & Lou, 2011).
Chemical Properties Analysis
- Chemical Stability and Reactivity: Understanding the chemical stability and reactivity of Diplacin requires a comprehensive analysis of its molecular structure and the nature of its chemical bonds, as demonstrated in similar compounds (Carey, Laffan, Thomson, & Williams, 2006).
Scientific Research Applications
Anti-inflammatory Properties : Diplacone, a component of Diplacin, has been shown to modulate inflammatory responses. It down-regulates pro-inflammatory factors like tumor necrosis factor alpha and monocyte chemoattractant protein 1, while up-regulating anti-inflammatory proteins such as zinc finger protein 36. This suggests its potential in treating inflammatory diseases (Hošek, Závalová, Šmejkal, & Bartoš, 2010).
Interactions with Hydrocortisone : In a study on young rats, Diplacin was found to mitigate the effects of hydrocortisone on physical development, suggesting a modulatory effect on glucocorticoid actions (Nezhentsev, 1980).
Antibacterial Activity : Extracts from Diplazium esculentum, a plant species related to Diplacin, demonstrated effectiveness against various human and plant pathogenic bacteria such as E. coli, Salmonella species, and Staphylococcus aureus. This indicates potential for antibacterial applications (Semwal, Sunil, Bhattacharya, & Arvind, 2011).
Neurological Effects : Diplacin's curare-like effects on muscle contraction and the allergic reaction in skeletal muscle were observed in sensitized dogs, suggesting a role in modulating muscular and allergic responses (Rakhmatullin, 2004).
Blood Chemistry Influence : Treatment with Diplacin, along with other glucocorticoids, for 14 days was found to increase methemoglobin content in blood, indicating its potential impact on blood chemistry (Livshin, Averburg, & Nezhentsev, 1983).
Cancer Therapy Potential : Diplacin, in the form of dipyridamole, has been found to potentiate the cytotoxic effect of adriamycin against cancer cells, suggesting a role in enhancing chemotherapy efficacy (Kusumoto, Maehara, Anai, Kusumoto, & Sugimachi, 1988).
Visual Cortex Activity : Research indicates that Diplacin affects the activity of neurons in the visual cortex of cats, especially in response to serotonin and acetylcholine. This points towards its potential influence on sensory processing (Perkhurova, 2005); (Perkhurova & Zarkeshev, 1977).
Drug-Induced Pneumonitis Management : Studies have highlighted the role of mTOR inhibitors, which include compounds like Diplacin, in managing drug-induced pneumonitis in cancer patients, emphasizing the importance of early recognition and intervention (Durán et al., 2014).
properties
IUPAC Name |
4-[2-[3-[2-[1-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl]ethoxy]phenoxy]ethyl]-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-ol;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O6.2ClH/c29-17-19-4-8-27(10-6-23(31)25(19)27)12-14-33-21-2-1-3-22(16-21)34-15-13-28-9-5-20(18-30)26(28)24(32)7-11-28;;/h1-3,16,19-20,23-26,29-32H,4-15,17-18H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNACLFUDAJMTR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941832 | |
Record name | 4,4'-[1,3-Phenylenebis(oxyethane-2,1-diyl)]bis[1-hydroxy-7-(hydroxymethyl)hexahydro-1H-pyrrolizin-4-ium] dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diplacin | |
CAS RN |
19918-85-5 | |
Record name | Diplacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019918855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-[1,3-Phenylenebis(oxyethane-2,1-diyl)]bis[1-hydroxy-7-(hydroxymethyl)hexahydro-1H-pyrrolizin-4-ium] dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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